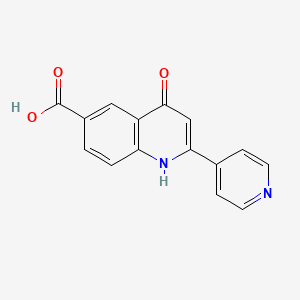
(E)-1-Methyl-2-styrylquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Reactants: Quinazolinone core, phosphonium ylide
- Conditions: Wittig reaction, solvent (e.g., dichloromethane)
- Product: (E)-1-Methyl-2-styrylquinazolin-4(1H)-one
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methyl-2-styrylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the quinazolinone core. The styryl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired styryl derivative.
-
Step 1: Formation of Quinazolinone Core
- Reactants: 2-aminobenzamide, aldehyde
- Conditions: Basic medium (e.g., sodium hydroxide), reflux
- Intermediate: Imine
-
Step 2: Cyclization
- Conditions: Continued reflux
- Product: Quinazolinone core
化学反应分析
Types of Reactions
(E)-1-Methyl-2-styrylquinazolin-4(1H)-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
- Reagents: Oxidizing agents (e.g., potassium permanganate)
- Conditions: Aqueous or organic solvent, controlled temperature
-
Reduction: : Reduction of the compound can lead to the formation of dihydroquinazolinone derivatives.
- Reagents: Reducing agents (e.g., sodium borohydride)
- Conditions: Solvent (e.g., ethanol), ambient temperature
-
Substitution: : The styryl group can undergo electrophilic or nucleophilic substitution reactions.
- Reagents: Electrophiles or nucleophiles (e.g., halogens, amines)
- Conditions: Solvent (e.g., acetonitrile), catalyst (e.g., palladium)
Major Products
The major products formed from these reactions include oxidized quinazolinone derivatives, dihydroquinazolinone derivatives, and substituted styrylquinazolinone derivatives.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
作用机制
The mechanism of action of (E)-1-Methyl-2-styrylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to DNA or proteins, disrupting their function and leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methylquinazolin-4(1H)-one and 2-styrylquinazolin-4(1H)-one share structural similarities with (E)-1-Methyl-2-styrylquinazolin-4(1H)-one.
Styryl Derivatives: Compounds like (E)-1-styryl-2-methylquinazolin-4(1H)-one and (E)-2-styryl-1-methylquinazolin-4(1H)-one have similar styryl groups attached to the quinazolinone core.
Uniqueness
This compound is unique due to its specific substitution pattern and (E)-configuration, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone and styryl derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C17H14N2O |
|---|---|
分子量 |
262.30 g/mol |
IUPAC 名称 |
1-methyl-2-[(E)-2-phenylethenyl]quinazolin-4-one |
InChI |
InChI=1S/C17H14N2O/c1-19-15-10-6-5-9-14(15)17(20)18-16(19)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11+ |
InChI 键 |
RFVOUCDXYWPKNH-VAWYXSNFSA-N |
手性 SMILES |
CN1C2=CC=CC=C2C(=O)N=C1/C=C/C3=CC=CC=C3 |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)N=C1C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-](/img/structure/B11854347.png)








![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-](/img/structure/B11854399.png)

![6-Iodothieno[3,2-d]pyrimidine](/img/structure/B11854405.png)
![1-(6-Chloro-2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazol-5-yl)butan-1-one](/img/structure/B11854413.png)
